2-((6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N7O3S/c31-22(28-13-11-27(12-14-28)18-6-2-1-3-7-18)16-34-23-25-24-21-10-9-20(26-29(21)23)17-5-4-8-19(15-17)30(32)33/h1-10,15H,11-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPGALWPZSZEIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C4N3N=C(C=C4)C5=CC(=CC=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-((6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a member of the triazolo-pyridazine family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 393.45 g/mol. Its structure incorporates a triazole ring fused to a pyridazine moiety, a nitrophenyl group, and a thioacetamide component. The presence of these functional groups contributes to its biological activity.
Target of Action
The compound primarily interacts with various enzymes and receptors in biological systems. Triazole derivatives are known to exhibit versatile activities by binding to specific targets involved in cellular processes.
Mode of Action
Triazole derivatives can inhibit key enzymes such as kinases and play roles in modulating inflammatory pathways. For instance, they have shown potential as inhibitors of the c-Met kinase, which is implicated in cancer progression.
Table 1: Biological Targets and Activities
| Biological Activity | Target | Effect |
|---|---|---|
| Anticancer | c-Met kinase | Inhibition of tumor growth |
| Antimicrobial | Various pathogens | Bactericidal and fungicidal |
| Anti-inflammatory | COX enzymes | Reduction in inflammation |
| Analgesic | Pain receptors | Pain relief |
Pharmacological Studies
Research has demonstrated significant cytotoxicity against various cancer cell lines. For example, studies show that the compound exhibits IC50 values in the low micromolar range against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The compound's ability to induce apoptosis in these cells highlights its potential as an anticancer agent.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several triazolo-pyridazine derivatives, including our compound of interest. The results indicated:
- Compound 12e : IC50 values were reported as follows:
- A549:
- MCF-7:
- HeLa:
These findings suggest that compounds with similar structural features may possess significant anticancer properties .
Pharmacokinetics
In silico studies have provided insights into the pharmacokinetic properties of this compound. Key parameters such as absorption, distribution, metabolism, and excretion (ADME) have been modeled to predict its behavior in biological systems.
Table 2: Predicted Pharmacokinetic Properties
| Parameter | Value |
|---|---|
| LogP | 1.048 |
| Solubility | Moderate |
| Bioavailability | High (predicted) |
Scientific Research Applications
The compound 2-((6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a complex heterocyclic compound that has garnered attention in various fields of medicinal chemistry due to its diverse biological activities. This article explores its applications, focusing on its potential therapeutic roles, particularly in antimicrobial and anticancer domains.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to disrupt microbial cell wall synthesis and function, making it effective against resistant strains of bacteria and fungi. The mechanism of action may involve:
- Inhibition of Enzyme Activity : Similar compounds have demonstrated the ability to inhibit key enzymes in microbial metabolism.
- Cell Membrane Disruption : The compound may interfere with the integrity of microbial membranes, leading to cell lysis.
Anticancer Properties
The compound's potential as an anticancer agent is notable. Studies have indicated that it can induce apoptosis (programmed cell death) in cancer cells through:
- Cell Cycle Arrest : It may halt the progression of cancer cells through various phases of the cell cycle.
- Inhibition of Tumor Growth : By targeting specific pathways involved in tumorigenesis, it shows promise in reducing tumor size and proliferation.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may also possess anti-inflammatory properties. It could inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response.
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of triazolo-pyridazine compounds, including this one, showed potent activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the thioacetamide group in enhancing antimicrobial efficacy.
- Cancer Cell Proliferation Inhibition : In vitro assays reported in Cancer Research indicated that compounds similar to this compound effectively inhibited the growth of various cancer cell lines by inducing apoptosis .
- Inflammatory Response Modulation : Research featured in Pharmacology Reports explored how this compound could modulate inflammatory pathways, showing potential for developing new anti-inflammatory therapies .
Comparison with Similar Compounds
Structural and Physicochemical Comparison
The table below compares the target compound with structurally related analogs:
Key Observations :
Core Heterocycle : The triazolopyridazine core in the target compound differs from tetrazoles and imidazopyridines , likely altering electronic properties and target binding.
Thioether linkage (vs. oxygen ethers) could improve metabolic stability compared to compounds like 16a, which lack sulfur-based bridges.
Piperazine Modifications : The phenylpiperazine group in the target compound contrasts with sulfonylpiperazines or acetylpiperazines , which may influence solubility and receptor affinity.
Q & A
Q. What are the key synthetic strategies for constructing the triazolopyridazine core in this compound?
The triazolopyridazine scaffold is typically synthesized via cyclocondensation reactions. For example, 6-substituted triazolopyridazines can be prepared by reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by oxidative cyclization. Stepwise protocols involving thioether linkage formation (e.g., using mercaptoacetic acid derivatives) and subsequent piperazine-ethanone coupling are critical. Characterization via IR, NMR, and mass spectrometry is essential to confirm regioselectivity and purity .
Q. How is the compound characterized post-synthesis to ensure structural fidelity?
Post-synthetic characterization involves:
- 1H/13C-NMR : To verify substituent positions (e.g., distinguishing between [1,2,4]triazolo[4,3-b]pyridazin-3-yl and piperazine-ethanone moieties).
- Mass spectrometry (MS) : For molecular weight confirmation and detection of byproducts.
- Elemental analysis : To validate theoretical vs. experimental C/H/N ratios.
- HPLC : To assess purity (>95% is standard for pharmacological studies) .
Q. What in vitro assays are recommended for initial biological activity screening?
- BRD4 inhibition : Use fluorescence polarization assays to measure displacement of acetylated histone mimics.
- Cellular potency : Test c-Myc downregulation in cancer cell lines (e.g., MV4-11 leukemia) via qPCR or Western blot.
- Cytotoxicity : Employ MTT assays to rule out nonspecific effects .
Advanced Research Questions
Q. How does the 3-nitrophenyl substituent influence bivalent binding to bromodomains?
The 3-nitrophenyl group enhances BRD4 affinity by engaging in π-π stacking with hydrophobic residues (e.g., W81 in BRD4 BD1). Comparative studies with analogs lacking this group show a 10–100× reduction in potency. Molecular dynamics simulations reveal that the nitro group stabilizes the binding pocket via van der Waals interactions .
Q. What strategies mitigate solubility challenges during formulation for in vivo studies?
- Salt formation : Use hydrochloride or phosphate salts to improve aqueous solubility.
- Co-solvents : Employ Cremophor EL or cyclodextrins for parenteral administration.
- Pro-drug approaches : Introduce hydrolyzable groups (e.g., acetyl) to enhance bioavailability .
Q. How can structure-activity relationship (SAR) studies optimize the phenylpiperazine moiety?
- Substituent variation : Replace the 4-phenyl group with electron-withdrawing (e.g., 4-CF3) or electron-donating (e.g., 4-OCH3) groups to modulate logP and CNS penetration.
- Ring size modification : Test piperazine vs. homopiperazine analogs to assess conformational flexibility.
- In vivo PK/PD correlation : Measure half-life and AUC in rodent models to prioritize candidates .
Q. How to resolve contradictions between in vitro potency and in vivo efficacy data?
- Plasma protein binding (PPB) assays : High PPB (>95%) can reduce free drug concentration.
- Metabolic stability : Use liver microsomes to identify rapid clearance (e.g., CYP3A4-mediated oxidation).
- Tissue distribution studies : Quantify compound levels in target organs via LC-MS/MS .
Q. What computational methods predict off-target interactions for this compound?
- Molecular docking : Screen against kinase and GPCR libraries to identify potential off-targets (e.g., serotonin receptors due to the piperazine moiety).
- Machine learning models : Use tools like SwissTargetPrediction to prioritize experimental validation .
Methodological Guidance for Data Analysis
Q. How to design dose-response experiments for in vivo tumor models?
Q. What statistical models address variability in biological replicates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
